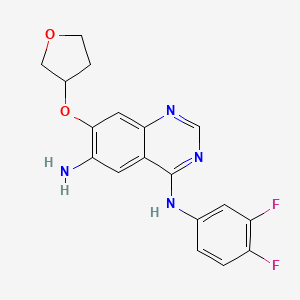
ethyl (Z)-2-chloro-3-(3,4-dimethoxyphenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (Z)-2-chloro-3-(3,4-dimethoxyphenyl)prop-2-enoate is an organic compound that belongs to the class of cinnamic acid derivatives. This compound is characterized by the presence of a chloro group and two methoxy groups attached to the phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (Z)-2-chloro-3-(3,4-dimethoxyphenyl)prop-2-enoate typically involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl chloroacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by the addition of a chlorinating agent to introduce the chloro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (Z)-2-chloro-3-(3,4-dimethoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The double bond can be reduced to form the corresponding saturated ester.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of ethyl 3-(3,4-dimethoxyphenyl)propanoate.
Substitution: Formation of ethyl (Z)-2-amino-3-(3,4-dimethoxyphenyl)prop-2-enoate or ethyl (Z)-2-thio-3-(3,4-dimethoxyphenyl)prop-2-enoate.
Applications De Recherche Scientifique
Ethyl (Z)-2-chloro-3-(3,4-dimethoxyphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of ethyl (Z)-2-chloro-3-(3,4-dimethoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in binding to active sites of enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl (Z)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate
- Methyl 3,4-dimethoxycinnamate
- 3,4-Dimethoxycinnamic acid
Uniqueness
Ethyl (Z)-2-chloro-3-(3,4-dimethoxyphenyl)prop-2-enoate is unique due to the presence of the chloro group, which imparts distinct reactivity and biological activity compared to its analogs. The combination of chloro and methoxy groups enhances its versatility in chemical synthesis and potential therapeutic applications.
Propriétés
Formule moléculaire |
C13H15ClO4 |
|---|---|
Poids moléculaire |
270.71 g/mol |
Nom IUPAC |
ethyl (Z)-2-chloro-3-(3,4-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H15ClO4/c1-4-18-13(15)10(14)7-9-5-6-11(16-2)12(8-9)17-3/h5-8H,4H2,1-3H3/b10-7- |
Clé InChI |
JVKKKFHHMCLLIL-YFHOEESVSA-N |
SMILES isomérique |
CCOC(=O)/C(=C/C1=CC(=C(C=C1)OC)OC)/Cl |
SMILES canonique |
CCOC(=O)C(=CC1=CC(=C(C=C1)OC)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane](/img/structure/B15092688.png)
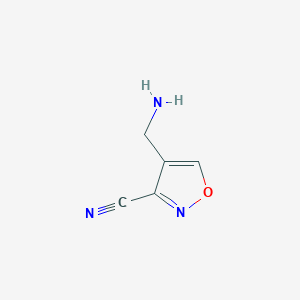
![N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-phenylalaninamide](/img/structure/B15092706.png)
![4-{2-[Ethyl(methyl)amino]ethyl}aniline](/img/structure/B15092708.png)
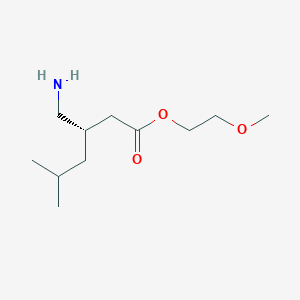
![Benzoic acid, 4-[(1S)-1-aminoethyl]-2-methyl-, methyl ester](/img/structure/B15092713.png)


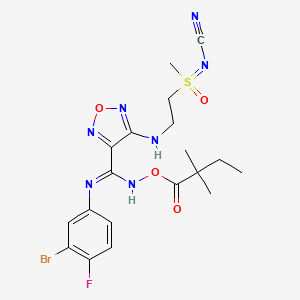

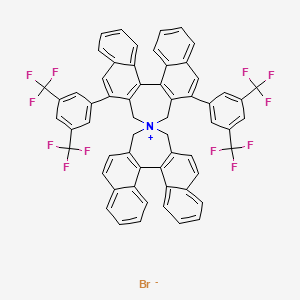
![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-dimethylsulfanium](/img/structure/B15092755.png)
![1-[3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine](/img/structure/B15092757.png)
